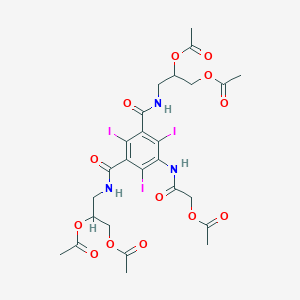

N-Desmethyl Iomeprol Pentaacetate

Description

Properties

IUPAC Name |

[2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJGKJDSVJWBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30I3N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of N Desmethyl Iomeprol Pentaacetate

Strategic Retrosynthesis of N-Desmethyl Iomeprol (B26738) Pentaacetate

A retrosynthetic analysis of N-Desmethyl Iomeprol Pentaacetate breaks the molecule down into its key precursors. The primary disconnection occurs at the five ester linkages of the pentaacetate, pointing to N-Desmethyl Iomeprol as the immediate precursor. N-Desmethyl Iomeprol itself can be further deconstructed. The N-acetyl group is disconnected to reveal 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Further disconnection of the two amide bonds on the isophthalamide (B1672271) core leads back to 3-amino-1,2-propanediol (B146019) and the central scaffold, 5-amino-2,4,6-triiodoisophthaloyl dichloride. This, in turn, originates from 5-amino-2,4,6-triiodoisophthalic acid, a common starting material for many iodinated contrast agents. This strategic breakdown allows for a planned and modular synthetic approach.

Exploration of Precursor Systems for N-Desmethyl Iomeprol

The synthesis of the core N-Desmethyl Iomeprol moiety is a critical phase that dictates the final structure. This process is similar to the synthesis of Iomeprol but notably omits the N-methylation step.

The formation of the N-Desmethyl Iomeprol core, chemically known as 5-(2-hydroxyacetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, typically begins with a pre-formed key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. researchgate.netgoogle.com This intermediate is synthesized by reacting 5-amino-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol.

Once the 5-amino intermediate is obtained, the subsequent step is the introduction of the hydroxyacetyl group to the amino function at the 5-position. A common method involves reacting the 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with acetoxyacetyl chloride in a suitable solvent such as N,N-dimethylacetamide. researchgate.net This reaction forms an acetylated intermediate, which is then subjected to hydrolysis, typically in an alkaline aqueous medium, to remove the acetyl protecting group from the hydroxyacetyl side chain, yielding the desired N-Desmethyl Iomeprol. researchgate.netchemicalbook.com This route is advantageous as it directly installs the N-CH2-OH functionality without the need for a methylation/demethylation strategy.

The primary precursor for the final acetylation step is the fully formed N-Desmethyl Iomeprol molecule. The synthetic strategy generally focuses on constructing this polyhydroxylated molecule first, ensuring all the core structural features are in place before proceeding to the penta-acetylation. lookchem.com In some related syntheses of contrast media, acetylation of alcohol groups is performed to create protecting groups that improve solubility in organic solvents for subsequent reaction steps. google.com However, for the synthesis of N-Desmethyl Iomeprol Pentaacetate, the more direct approach of synthesizing the complete polyol precursor is favored. This precursor possesses five hydroxyl groups available for esterification: one on the N-hydroxyacetyl group and two on each of the N,N'-bis(2,3-dihydroxypropyl) side chains.

Acylation Chemistry for Pentaacetate Formation

The final stage in the synthesis of N-Desmethyl Iomeprol Pentaacetate is the peracetylation of the five hydroxyl groups of the N-Desmethyl Iomeprol precursor. This is a crucial transformation that significantly alters the polarity and chemical properties of the molecule.

The peracetylation of polyols like N-Desmethyl Iomeprol is typically achieved using a strong acetylating agent. Acetic anhydride (B1165640) is the most common and effective reagent for this purpose. rsc.orgniscpr.res.in The reaction is generally carried out in the presence of a base, which acts as a catalyst and an acid scavenger for the acetic acid byproduct. Pyridine is a frequently used solvent and catalyst for such reactions, as it effectively promotes the acylation and has good solvent properties. researchgate.netnih.govsigmaaldrich.com For enhanced catalytic activity, particularly with sterically hindered hydroxyl groups, 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts. nih.gov

The reaction conditions for the complete acetylation of all five hydroxyl groups need to be carefully controlled. A molar excess of acetic anhydride is used to ensure the reaction goes to completion. The reaction is often performed at room temperature or with gentle heating, and the progress is monitored by techniques such as thin-layer chromatography (TLC) until the starting polyol is fully consumed. nih.gov Upon completion, the reaction is quenched, and the product is purified, often through chromatographic methods, to isolate the pure N-Desmethyl Iomeprol Pentaacetate.

Interactive Table: Typical Reagents for Acetylation

| Reagent | Role | Typical Conditions |

| Acetic Anhydride (Ac₂O) | Acetylating Agent | Molar excess per hydroxyl group |

| Pyridine | Catalyst and Solvent | Used as the reaction medium |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | Catalytic amounts |

| Dichloromethane (CH₂Cl₂) | Solvent (alternative) | Used for dissolution |

Stereochemical Considerations in Multi-Acetylation Processes

The N-Desmethyl Iomeprol molecule contains two chiral centers in each of the two 2,3-dihydroxypropyl side chains. The acetylation of these secondary hydroxyl groups raises questions about the stereochemical integrity of these centers. Studies on the acetylation of chiral alcohols have shown that while many reactions proceed with retention of stereochemistry, there can be instances of loss of stereochemical integrity, particularly with certain substrates and catalysts. nih.gov

Given that the synthesis of the precursor, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, often utilizes racemic 3-amino-1,2-propanediol, the resulting N-Desmethyl Iomeprol is a mixture of diastereomers (including meso forms). The subsequent penta-acetylation is unlikely to be stereoselective and will proceed on all the existing stereoisomers, resulting in a corresponding mixture of diastereomeric pentaacetate products. The control of stereochemistry would need to be addressed at the stage of the synthesis of the chiral side chains, for instance, by using an enantiomerically pure starting material, if a single stereoisomer of the final product were desired.

Optimization of Synthetic Pathways for Yield and Purity of N-Desmethyl Iomeprol Pentaacetate

The optimization of the synthetic route for N-Desmethyl Iomeprol Pentaacetate is a key focus in industrial production, aiming to maximize yield and ensure high purity to meet stringent pharmaceutical standards. This involves a detailed understanding and control of reaction parameters at each stage of the synthesis.

Reaction Kinetics and Thermodynamic Control in Multi-Step Synthesis

The synthesis of Iomeprol and its intermediates, such as N-Desmethyl Iomeprol Pentaacetate, involves a sequence of reactions where both kinetic and thermodynamic factors play a crucial role. The initial iodination of the aromatic ring is a critical step that provides the tri-iodinated backbone. google.com The reaction conditions for this step, including temperature and the presence of catalysts, are carefully controlled to ensure the desired regioselectivity and to minimize the formation of impurities.

Following the creation of the core structure, subsequent reactions such as chloroacetylation and methylation are performed. For instance, the chloroacetylation of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide is a key step. google.com The reaction temperature and the molar ratio of reactants are critical parameters that are optimized to drive the reaction to completion while minimizing side reactions. google.com For example, controlling the reaction temperature between 40-60 °C and the molar ratio of the starting material to chloroacetyl chloride can significantly impact the yield and purity of the resulting intermediate. google.com

The subsequent N-methylation step, which is crucial for the formation of Iomeprol from its desmethyl precursor, is also subject to kinetic and thermodynamic considerations. The choice of the methylating agent, base, and solvent system can influence the reaction rate and the equilibrium position. googleapis.comgoogle.com The reaction is often carried out at a controlled temperature to ensure selective methylation and to prevent over-methylation or other undesired side reactions. chemicalbook.com

Table 1: Key Reaction Parameters in the Synthesis of Iomeprol Intermediates

| Reaction Step | Reactants | Solvent | Temperature (°C) | Duration (h) | Key Optimization Factors |

| Chloroacetylation | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, Chloroacetyl chloride | N,N-dimethylacetamide | 40-60 | 4 | Molar ratio of reactants, temperature control. google.com |

| N-methylation | N-Desmethyl Iomeprol precursor, Methylating agent (e.g., dimethyl sulfate) | N,N-dimethylacetamide | 10-60 | 14-16 | Choice of base, temperature control, removal of inorganic salts. googleapis.comchemicalbook.com |

| Acetylation | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, Acetic anhydride | Pyridine | Ambient | Overnight | Effective stirring and cooling during addition. chemicalbook.com |

Catalyst Systems and Their Influence on Reaction Efficiency

Catalysts play a significant role in enhancing the efficiency of various steps in the synthesis of Iomeprol and its intermediates. In the iodination of aromatic compounds, the choice of the iodinating agent and the presence of a catalyst can significantly affect the reaction rate and yield. google.comgoogle.com

In subsequent acylation reactions, such as acetylation, the use of a catalyst can be crucial. While not always explicitly detailed for N-Desmethyl Iomeprol Pentaacetate, related processes often employ catalysts to improve reaction efficiency. For instance, the acetylation of similar structures can be facilitated by the use of a suitable catalyst to ensure complete conversion of the hydroxyl groups to their acetate (B1210297) esters. chemicalbook.com The choice of catalyst can also influence the stereochemistry of the final product, which is a critical consideration in pharmaceutical synthesis.

Advanced Purification Techniques for N-Desmethyl Iomeprol Pentaacetate

The purification of N-Desmethyl Iomeprol Pentaacetate is a critical step to ensure that the final active pharmaceutical ingredient (API), Iomeprol, meets the required purity standards. A combination of chromatographic and crystallization techniques is often employed to remove impurities, including unreacted starting materials, by-products, and residual solvents.

Chromatographic Isolation and Purification Protocols (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are powerful tools for the purification of pharmaceutical intermediates. Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are commonly used to separate the desired compound from a complex mixture. labcompare.comwarwick.ac.ukacs.org

In the context of tri-iodinated aromatic compounds like N-Desmethyl Iomeprol Pentaacetate, flash chromatography on silica (B1680970) gel is a potential method for purification. google.comgoogle.com The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities.

Preparative HPLC offers higher resolution and is often used for the final purification of pharmaceutical compounds to achieve very high purity. labcompare.comtarosdiscovery.comnih.gov The selection of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition are optimized to maximize the separation of the target compound from its impurities. labcompare.com

Table 2: Chromatographic Purification Methods for Related Compounds

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Flash Chromatography | Silica Gel | Petroleum benzine / Ethyl acetate | Purification of crude iodinated aromatic compounds. google.com |

| Preparative HPLC | Reversed-phase (e.g., C18) | Methanol/Water or Acetonitrile (B52724)/Water gradients | Final purification of pharmaceutical compounds to high purity. labcompare.comtarosdiscovery.com |

| Elution on Hydrophobic Polymeric Resin | Hydrophobic Polymeric Resin | Water followed by Acetone | Removal of iodine salts and elution of the product. google.comgoogle.com |

Crystallization Techniques for Enhanced Purity

Crystallization is a crucial final step in the purification process, which can significantly enhance the purity of the compound by removing trace impurities that may not have been removed by chromatography. googleapis.comgoogle.com The choice of solvent or solvent system is critical for successful crystallization. A suitable solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures, allowing for efficient crystallization upon cooling.

For Iomeprol and its intermediates, crystallization is used to remove inorganic salts and other process-related impurities. googleapis.comgoogle.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting crystals are then filtered, washed with a cold solvent to remove any adhering impurities, and dried. Recrystallization, which involves dissolving the crystals in a fresh solvent and repeating the crystallization process, can be performed to further enhance the purity. google.com Reaction crystallization is another technique that can be employed, where the crystallization of the desired product occurs directly from the reaction mixture. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of N Desmethyl Iomeprol Pentaacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complex molecule such as N-Desmethyl Iomeprol (B26738) Pentaacetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR: Comprehensive Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of N-Desmethyl Iomeprol Pentaacetate is predicted to be complex, with distinct signals for the aromatic proton, the protons of the N-acetyl and C-acetyl groups, and the protons of the two di-acetylated side chains. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atoms on the benzene (B151609) ring and the various carbonyl groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.5 - 7.8 | s | - |

| N-CH₂-CO | 4.2 - 4.5 | s | - |

| Side Chain CH₂ | 4.0 - 4.4 | m | - |

| Side Chain CH | 5.2 - 5.5 | m | - |

| N-CO-CH₃ | 2.1 - 2.3 | s | - |

| O-CO-CH₃ | 2.0 - 2.2 | s (multiple) | - |

The lone aromatic proton is expected to appear as a singlet in the downfield region due to the deshielding effects of the three iodine atoms and two amide groups. The methylene (B1212753) protons of the N-acetyl group would also likely be a singlet. The protons on the di-acetylated side chains would present as complex multiplets due to their diastereotopic nature and coupling with each other. The methyl protons of the five acetate (B1210297) groups are expected to appear as multiple singlets in the upfield region.

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and Connectivity Mapping

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule. Due to the presence of several quaternary carbons (iodinated aromatic carbons and carbonyl carbons), techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-I | 90 - 100 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-CO | 135 - 145 |

| C=O (Amide) | 168 - 172 |

| C=O (Ester) | 170 - 175 |

| N-CH₂-CO | 50 - 55 |

| Side Chain CH₂ | 60 - 65 |

| Side Chain CH | 70 - 75 |

| N-CO-CH₃ | 22 - 25 |

| O-CO-CH₃ | 20 - 23 |

The carbons of the aromatic ring directly bonded to iodine are expected to be significantly shielded. In contrast, the aromatic carbons attached to the nitrogen and carbonyl groups will be deshielded. The carbonyl carbons of the amide and ester groups will appear in the downfield region, typically between 168 and 175 ppm.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

To unravel the complex structure and definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the di-acetylated side chains. For instance, cross-peaks would be observed between the CH and CH₂ protons of these chains.

TOCSY (Total Correlation Spectroscopy): TOCSY would establish the entire spin systems of the side chains, showing correlations between all protons within a coupled network, not just adjacent ones.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the various fragments of the molecule, for example, showing correlations from the N-CH₂ protons to the carbonyl carbon of the N-acetyl group and to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help to confirm the stereochemistry and conformation of the side chains.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Exact Mass Determination and Elemental Composition Validation

HRMS would provide the exact mass of the N-Desmethyl Iomeprol Pentaacetate ion. The high mass accuracy allows for the unambiguous determination of its elemental formula (C₂₆H₃₀I₃N₃O₁₃). This is a critical step in confirming the identity of the compound.

Predicted HRMS Data:

| Ion | Elemental Composition | Calculated m/z |

| [M+H]⁺ | C₂₆H₃₁I₃N₃O₁₃⁺ | 974.8859 |

| [M+Na]⁺ | C₂₆H₃₀I₃N₃NaO₁₃⁺ | 996.8678 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural confirmation.

Predicted MS/MS Fragmentation Data for [M+H]⁺:

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| 974.9 | 914.9 | CH₃COOH (Acetic Acid) |

| 974.9 | 854.9 | 2 x CH₃COOH |

| 974.9 | 787.8 | I (Iodine) |

| 974.9 | 660.7 | 2 x I (Iodine) |

| 914.9 | 854.9 | CH₃COOH |

The fragmentation of N-Desmethyl Iomeprol Pentaacetate is expected to proceed through characteristic losses. The most labile groups are the acetate moieties, which would be lost as neutral acetic acid molecules (60 Da). The carbon-iodine bonds are also susceptible to cleavage, leading to the loss of iodine atoms (127 Da). The observation of these specific neutral losses in the MS/MS spectrum would provide strong evidence for the proposed structure.

Optimization of Ionization Techniques (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)) for Pentaacetate Derivatives

The successful mass spectrometric analysis of N-Desmethyl Iomeprol Pentaacetate hinges on the selection and optimization of an appropriate ionization technique. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have been explored for the characterization of this and similar pentaacetate derivatives.

Electrospray Ionization (ESI) has proven to be a robust method for the analysis of N-Desmethyl Iomeprol Pentaacetate. Optimization of ESI parameters is crucial for maximizing the signal intensity of the molecular ion and controlling fragmentation. Key parameters that are typically optimized include the solvent system, capillary voltage, cone voltage, and desolvation gas temperature. For N-Desmethyl Iomeprol Pentaacetate, a common solvent system involves a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote protonation and the formation of [M+H]⁺ or [M+NH₄]⁺ adducts. The cone voltage can be adjusted to either favor the transmission of the intact molecular ion (soft ionization) or to induce in-source fragmentation for structural elucidation (collision-induced dissociation).

Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a complementary approach, particularly for samples that are challenging to analyze by ESI. The choice of matrix is a critical parameter in MALDI. For acetylated compounds like N-Desmethyl Iomeprol Pentaacetate, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are often employed. The matrix-to-analyte ratio and the sample deposition method (e.g., dried-droplet, thin-layer) are optimized to achieve homogenous co-crystallization and efficient energy transfer from the laser, leading to the generation of intact molecular ions with minimal fragmentation.

The following table summarizes typical optimized parameters for the analysis of N-Desmethyl Iomeprol Pentaacetate using ESI-MS.

| Parameter | Optimized Value/Condition | Purpose |

| Solvent System | Acetonitrile/Water (e.g., 80:20 v/v) with 0.1% Formic Acid | Promotes efficient spray and protonation. |

| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Cone Voltage | 20 - 40 V | Controls the degree of in-source fragmentation. |

| Desolvation Gas Temp. | 300 - 400 °C | Facilitates efficient desolvation of the charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the desolvation process. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and conformational features of N-Desmethyl Iomeprol Pentaacetate.

Functional Group Analysis of Acetate and Amide Moieties

The IR and Raman spectra of N-Desmethyl Iomeprol Pentaacetate are dominated by the vibrational modes of its numerous acetate and amide functional groups.

The acetate groups give rise to characteristic and intense absorption bands. The carbonyl stretching vibration (ν(C=O)) of the acetate esters typically appears in the region of 1750-1735 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the acetate groups are also prominent, usually found in the 1250-1000 cm⁻¹ range.

The amide moieties also present distinct vibrational signatures. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear around 1680-1630 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching vibrations, is typically observed in the 1570-1515 cm⁻¹ region. The presence of secondary amides is further confirmed by the N-H stretching vibration (ν(N-H)), which generally appears as a sharp band in the 3350-3250 cm⁻¹ range.

The following table summarizes the key IR absorption frequencies for the functional groups in N-Desmethyl Iomeprol Pentaacetate.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Acetate Ester | C=O Stretch (ν(C=O)) | 1750 - 1735 |

| Acetate Ester | C-O Stretch (ν(C-O)) | 1250 - 1000 |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Secondary Amide | N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 |

| Secondary Amide | N-H Stretch (ν(N-H)) | 3350 - 3250 |

Conformational Insights from Vibrational Modes

Beyond simple functional group identification, vibrational spectroscopy can offer insights into the three-dimensional structure of N-Desmethyl Iomeprol Pentaacetate. The exact positions and shapes of the amide I and II bands can be sensitive to the conformational environment, including hydrogen bonding interactions. For instance, the formation of intra- or intermolecular hydrogen bonds involving the amide N-H and C=O groups can lead to shifts in their respective stretching frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis spectrum of N-Desmethyl Iomeprol Pentaacetate is primarily determined by the electronic transitions within its chromophores. The main chromophores in this molecule are the tri-iodinated benzene ring and the amide functional groups.

The substituted benzene ring is expected to exhibit π → π* transitions. The extensive substitution on the benzene ring, including the three iodine atoms and the amide side chains, influences the energy of these transitions. Typically, substituted benzene rings show absorption bands in the 200-300 nm region of the UV spectrum.

The amide groups also contribute to the UV absorption profile. They undergo n → π* transitions, which are generally weak and can be observed as a shoulder on the more intense π → π* absorption bands from the aromatic ring. The carbonyl groups of the acetate esters also have n → π* transitions, but these are typically at lower wavelengths and may be masked by the stronger absorptions of the aromatic system.

The following table provides a general overview of the expected electronic transitions for the chromophores in N-Desmethyl Iomeprol Pentaacetate.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Tri-iodinated Benzene Ring | π → π | ~240 - 260 |

| Amide Group | n → π | ~210 - 230 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Due to the presence of stereocenters in the side chains, N-Desmethyl Iomeprol Pentaacetate is a chiral molecule. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for probing the absolute configuration and conformational preferences of such molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the chiral centers can be determined.

The application of these chiroptical techniques provides a detailed and unambiguous assignment of the stereochemistry of N-Desmethyl Iomeprol Pentaacetate, which is crucial for its complete structural elucidation.

Absolute Configuration Determination and Conformational Preferences

The three-dimensional structure of N-Desmethyl Iomeprol Pentaacetate, a derivative of the non-ionic, tri-iodinated contrast agent iomeprol, is characterized by significant conformational complexity. This complexity arises primarily from the phenomenon of atropisomerism, which results from hindered rotation around single bonds. In the case of N-Desmethyl Iomeprol Pentaacetate, the bulky iodine atoms ortho to the two N-acyl side chains on the benzene ring create a substantial steric barrier. This barrier restricts the free rotation of the side chains, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers.

The determination of the absolute configuration and the study of conformational preferences of such molecules rely heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by molecular modeling and, when possible, X-ray crystallography.

Atropisomerism and Absolute Configuration:

Due to the restricted rotation around the aryl-N-acyl bonds, N-Desmethyl Iomeprol Pentaacetate can exist as a mixture of stereoisomers. The specific spatial arrangement of the side chains relative to the substituted benzene ring defines the absolute configuration of each atropisomer. These isomers are distinct chemical entities and may exhibit different physical and biological properties. The characterization of these atropisomers is a critical aspect of the structural elucidation of iomeprol and its derivatives. researchgate.net The presence of multiple chiral centers in the side chains further adds to the stereochemical complexity of the molecule.

Conformational Preferences and Spectroscopic Analysis:

A thorough conformational analysis of iomeprol, the parent compound of N-Desmethyl Iomeprol Pentaacetate, has been conducted using techniques such as 13C-NMR spectroscopy and molecular simulations. researchgate.net These studies reveal the presence of multiple conformers in solution due to the hindered rotations. researchgate.net The side chains can adopt different orientations, described as syn or anti with respect to the plane of the benzene ring, leading to a complex conformational landscape.

For N-Desmethyl Iomeprol Pentaacetate, similar conformational behavior is expected. The five acetate groups, being bulky, will also influence the rotational barriers and the preferred conformations of the side chains. The study of these conformational preferences typically involves the analysis of various NMR parameters, including:

Chemical Shifts: The chemical shifts of the protons and carbons in the molecule are highly sensitive to their local electronic and spatial environment. Differences in chemical shifts between the various atropisomers and conformers can be used to identify and quantify their relative populations.

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of different nuclei. The observation of NOEs between specific protons on the side chains and the aromatic ring can help to determine their relative orientation and thus elucidate the preferred conformations.

Coupling Constants: The magnitude of the coupling constants between adjacent protons can provide information about the dihedral angles between them, which is crucial for defining the conformation of the flexible side chains.

Illustrative Research Findings:

While specific experimental data for N-Desmethyl Iomeprol Pentaacetate is not publicly available, the table below illustrates the type of data that would be generated in a comprehensive NMR-based conformational analysis of such a tri-iodinated benzene derivative. The data presented is hypothetical and serves to demonstrate the application of spectroscopic techniques in elucidating the complex stereochemistry of these molecules.

| Spectroscopic Parameter | Observed Phenomenon | Interpretation |

| ¹H NMR | Multiple distinct signals for aromatic and side-chain protons at room temperature. | Indicates the presence of stable atropisomers that are not rapidly interconverting on the NMR timescale. |

| ¹³C NMR | A larger number of carbon signals than expected from the basic molecular formula. | Confirms the existence of multiple, magnetically non-equivalent conformers or atropisomers. researchgate.net |

| NOESY | Cross-peaks observed between protons on the N-acyl side chains and the aromatic ring protons. | Provides evidence for specific spatial proximities, allowing for the determination of syn or anti conformations of the side chains relative to the benzene ring. |

| Variable Temperature NMR | Coalescence of certain NMR signals at elevated temperatures. | Allows for the determination of the energy barriers to rotation around the aryl-N-acyl bonds, quantifying the stability of the atropisomers. |

The comprehensive structural elucidation of N-Desmethyl Iomeprol Pentaacetate, therefore, requires a multi-pronged approach, combining advanced NMR techniques with computational modeling to fully characterize its unique stereochemical and conformational features.

Chemical Reactivity and Transformation Mechanisms of N Desmethyl Iomeprol Pentaacetate

Hydrolytic Stability of Acetate (B1210297) Ester Bonds

The presence of five acetate ester groups makes the hydrolytic stability of N-Desmethyl Iomeprol (B26738) Pentaacetate a critical aspect of its chemical profile. Ester hydrolysis can be initiated by chemical means, typically dependent on pH, or mediated by enzymes in biochemical systems. nih.gov

The hydrolysis of the acetate ester bonds in N-Desmethyl Iomeprol Pentaacetate is subject to both specific acid and specific base catalysis. nih.gov This means that the rate of hydrolysis is significantly influenced by the hydrogen ion (H⁺) concentration at low pH and the hydroxide (B78521) ion (OH⁻) concentration at high pH. In the neutral pH range (approximately 6.8-7.4), the molecule exhibits its greatest stability against hydrolysis. wikipedia.org

Mechanism:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the alcohol (the hydroxyl-bearing side chain of the parent molecule) to yield acetic acid and the de-acetylated product. The rate of this reaction is directly proportional to the concentration of H⁺ ions. nih.gov

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide leaving group to form acetic acid (which is immediately deprotonated to acetate in basic conditions) and the de-acetylated parent molecule. The rate is directly proportional to the concentration of OH⁻ ions.

The kinetics of hydrolysis can be described by a V-shaped pH-rate profile, where the minimum rate is observed around neutral pH and increases logarithmically in both acidic and alkaline directions.

Table 1: Representative pH-Dependent Hydrolysis Rate Constants for a Generic Acetate Ester This table illustrates the general principle of how pH affects the pseudo-first-order rate constant (k) for ester hydrolysis. Actual values for N-Desmethyl Iomeprol Pentaacetate would require experimental determination.

| pH | Predominant Catalyst | Representative Rate Constant, k (s⁻¹) |

| 2.0 | H⁺ (Specific Acid) | 1.5 x 10⁻⁵ |

| 4.0 | H⁺ / Water | 2.1 x 10⁻⁷ |

| 7.0 | Water (Neutral) | 1.0 x 10⁻⁸ |

| 10.0 | OH⁻ (Specific Base) | 4.5 x 10⁻⁶ |

| 12.0 | OH⁻ (Specific Base) | 4.5 x 10⁻⁴ |

In controlled biochemical systems containing esterolytic enzymes, the five acetate esters of N-Desmethyl Iomeprol Pentaacetate are susceptible to rapid enzymatic hydrolysis. Human esterases are a diverse group of enzymes that catalyze the cleavage of ester bonds in a vast number of compounds, including many therapeutic drugs. nih.govjst.go.jp The primary enzymes responsible are carboxylesterases (CES), which are abundant in tissues like the liver. researchgate.net

Mechanism: The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) of amino acids (typically Ser-His-Asp) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme complex, releasing the de-acetylated portion of the molecule. The acyl-enzyme intermediate is then rapidly hydrolyzed by water to release acetic acid and regenerate the active enzyme.

Given the presence of multiple ester groups, de-acetylation would likely proceed in a stepwise manner, yielding a mixture of partially and fully de-acetylated products. The rate and specificity of this process would depend on the specific esterase used in the controlled system.

Table 2: Major Human Esterases and Their Relevance to Drug Metabolism This table provides context on the types of enzymes that could mediate the de-acetylation of N-Desmethyl Iomeprol Pentaacetate.

| Esterase Family | Enzyme Examples | Typical Substrates / Function |

| Carboxylesterase (CES) | CES1, CES2 | Hydrolysis of a wide variety of ester- and amide-containing drugs and prodrugs. researchgate.net |

| Cholinesterase | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Hydrolysis of choline (B1196258) esters (e.g., acetylcholine) and some drugs like succinylcholine. nih.gov |

| Paraoxonase (PON) | PON1, PON2, PON3 | Hydrolysis of organophosphates and lactones; possess antioxidant properties. nih.gov |

| Arylacetamide Deacetylase (AADAC) | AADAC | Hydrolysis of arylacetamide drugs like flutamide (B1673489) and phenacetin. nih.gov |

Oxidative Degradation Pathways

The iodinated aromatic core and the N-alkyl side chains of N-Desmethyl Iomeprol Pentaacetate are targets for oxidative degradation, which can be induced by strong chemical oxidants or by photochemical processes.

Exposure of the parent compound, iomeprol, and other iodinated contrast media (ICM) to advanced oxidation processes (AOPs) like ozonation, sulfate (B86663) radicals (SO₄⁻•), or electrochemical oxidation reveals several degradation pathways that are directly applicable to N-Desmethyl Iomeprol Pentaacetate. acs.orgmdpi.com The primary transformation products result from modifications to the side chains and the aromatic ring.

Common degradation pathways include:

Deiodination: Cleavage of the carbon-iodine bond, releasing iodide (I⁻) into the solution, which can be further oxidized to iodate (B108269) (IO₃⁻). mdpi.com

Side-Chain Oxidation: The primary alcohol groups on the side chains (once the acetate groups are hydrolyzed) can be oxidized to aldehydes and subsequently to carboxylic acids. acs.org

Amide Bond Cleavage: Hydrolysis of the amide linkages, breaking the side chains off the aromatic ring. acs.org

De-alkylation / De-acylation: Removal of alkyl or acyl groups from the nitrogen atoms of the amide side chains. mdpi.com

Hydroxylation: Addition of hydroxyl (•OH) groups to the aromatic ring, often preceding ring cleavage.

Table 3: Identified Oxidative Degradation Products of Iomeprol under Different Conditions These findings for the parent compound iomeprol are predictive for the degradation of the core structure of N-Desmethyl Iomeprol Pentaacetate.

| Oxidative Condition | Key Transformation Pathways | Major Identified Products/Product Classes | Reference |

| Ozonation (O₃) | Side-chain oxidation | Aldehydes, Carbonyl-containing compounds | nih.gov |

| Sulfate Radical (SO₄⁻•) | Deiodination, Amide hydrolysis, Alcohol oxidation | Deiodinated iomeprol, Carboxylic acid derivatives, Aromatic carbamoyl (B1232498) compounds | acs.org |

| Electrochemical Oxidation | Complete deiodination, Partial mineralization | Iodate (IO₃⁻), Organic transformation products | mdpi.com |

The tri-iodinated aromatic ring is a chromophore that can absorb ultraviolet (UV) radiation. This absorption can lead to the photolytic cleavage of the C-I bonds, which is the primary step in the photochemical degradation of iodinated contrast agents. nih.govjst.go.jp The process is often enhanced by the presence of an oxidant like hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) upon UV irradiation.

The mechanism proceeds as follows:

Direct Photolysis: The N-Desmethyl Iomeprol Pentaacetate molecule absorbs a UV photon, leading to an excited state. This energy can induce the homolytic cleavage of a C-I bond, generating an aryl radical and an iodine radical.

Iodide Release: The iodine radical is rapidly converted to iodide (I⁻) in an aqueous environment.

Oxidant-Mediated Degradation: The released iodide can be oxidized by species like •OH or chlorine to form hypoiodous acid (HOI). nih.gov This reactive iodine species can then participate in the formation of various iodinated disinfection by-products if other organic matter is present. nih.gov

Radical Attack: The highly reactive •OH radicals generated from H₂O₂ photolysis can attack the aromatic ring and side chains, leading to hydroxylation, ring-opening, and eventual mineralization.

The efficiency of this process is quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. For similar iodinated contrast media, quantum yields are typically in the range of 0.03 to 0.07 mol·Einstein⁻¹. nih.gov

Thermal Decomposition Profiles

When subjected to high temperatures, N-Desmethyl Iomeprol Pentaacetate will undergo thermal degradation. The decomposition profile, typically studied using thermogravimetric analysis (TGA), is expected to show a multi-step process corresponding to the sequential breakdown of its different structural components. mdpi.com While specific experimental data for this compound is not available, a profile can be predicted based on the thermal stability of its constituent functional groups.

The decomposition would likely occur in stages:

De-acetylation: The acetate ester groups are the most thermally labile and would be lost first, likely through the elimination of acetic acid or ketene.

Side-Chain Fragmentation: Subsequent heating would cause the fragmentation of the larger N-alkyl and hydroxyalkyl side chains.

Aromatic Core Decomposition: The tri-iodinated benzene (B151609) ring, being the most stable part of the molecule, would require the highest temperatures to decompose. Pyrolysis of the aromatic core would likely produce a mixture of smaller aromatic compounds (e.g., iodinated phenols, benzene derivatives) and a final carbonaceous char residue. researchgate.net

The temperature dependency of these degradation reactions can be modeled using the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature.

Table 4: Predicted Thermal Decomposition Profile for N-Desmethyl Iomeprol Pentaacetate This table presents a hypothetical profile based on the principles of thermogravimetric analysis of multi-component organic molecules.

| Temperature Range (°C) | % Mass Loss (Hypothetical) | Description of Process |

| 150 - 250 | ~35-45% | Initial loss of the five acetate groups (as acetic acid or equivalent). |

| 250 - 400 | ~25-35% | Fragmentation and decomposition of the remaining organic side chains. |

| > 400 | ~15-20% | Breakdown of the tri-iodinated aromatic ring structure. |

| Final Residue | ~5-10% | Formation of a stable carbonaceous char. |

Thermogravimetric Analysis (TGA) for Characterization of Decomposition Onset and Stages

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a compound.

Specific TGA data for N-Desmethyl Iomeprol Pentaacetate is not extensively available in publicly accessible literature. However, a TGA analysis would be critical in determining the onset temperature of its decomposition. For a complex molecule such as this, with multiple functional groups including acetates, amides, and iodine-substituted aromatics, the TGA curve would likely exhibit a multi-stage decomposition pattern. The initial mass loss would likely correspond to the cleavage of the less stable acetate groups, followed by the degradation of the alkyl side chains and ultimately the decomposition of the tri-iodinated benzene ring at higher temperatures. The residue at the end of the analysis would provide information on the inorganic content, if any.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect and quantify endothermic and exothermic transitions such as melting, crystallization, and glass transitions.

As with TGA, specific DSC data for N-Desmethyl Iomeprol Pentaacetate is not readily found in the public domain. A DSC analysis would be instrumental in characterizing the compound's solid-state properties. An endothermic peak would indicate the melting point of the crystalline solid, providing a measure of its purity. The presence of multiple or broad peaks could suggest the existence of different polymorphic forms or impurities. Exothermic transitions might be observed at higher temperatures, corresponding to decomposition processes, which would complement the findings from TGA. For instance, a study on Iomeprol-treated human whole blood samples utilized DSC to study the thermal denaturation of blood proteins, demonstrating the utility of this technique in complex systems, though not on the intermediate itself. nih.gov

Reductive Transformations and Iodine Bond Stability

The three iodine atoms attached to the benzene ring are fundamental to the radiopaque properties of Iomeprol. The stability of these carbon-iodine (C-I) bonds in the N-Desmethyl Iomeprol Pentaacetate intermediate is therefore of significant interest. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under certain conditions.

The direct iodination of alkanes is a challenging chemical transformation, and the resulting alkyl iodides can be unstable. acs.org In the context of N-Desmethyl Iomeprol Pentaacetate, the iodine atoms are bonded to an electron-deficient aromatic ring, which generally enhances their stability compared to alkyl iodides. However, they can still undergo reductive deiodination in the presence of strong reducing agents or certain catalysts. This transformation would be undesirable in the synthesis of Iomeprol as it would lead to impurities with fewer than three iodine atoms, thereby reducing the efficacy of the final contrast agent. The potential for this side reaction necessitates careful control of the reaction conditions during the subsequent synthetic steps.

Investigation of Amide Bond Reactivity and Functionalization Potential

N-Desmethyl Iomeprol Pentaacetate contains multiple amide bonds, which are generally stable functional groups. However, their reactivity can be exploited for further chemical modifications. The direct functionalization of the C(O)-N amide bond is a significant area of research in organic chemistry. researchgate.net For instance, hypervalent iodine reagents have been used to induce oxidative coupling reactions involving amide bonds. researchgate.net

The amide linkages in N-Desmethyl Iomeprol Pentaacetate could potentially be targets for various transformations. Reductive functionalization of amides, for example, can lead to the formation of highly functionalized amines. frontiersin.org Such reactions could, in principle, be used to introduce new functional groups to the molecule, although this is not a standard step in the established synthesis of Iomeprol. The field of organic nanoparticle contrast media also highlights the importance of functionalization, where iodinated compounds are conjugated to polymer backbones. nih.gov The reactivity of the amide bond is a key consideration in these advanced applications. The synthesis of iopamidol, a related contrast agent, involves steps where the reactivity of amide-like functional groups is carefully managed to achieve the desired final product. google.com This underscores the importance of understanding and controlling amide bond reactivity in the broader context of iodinated contrast media synthesis.

Computational Chemistry and Theoretical Modeling of N Desmethyl Iomeprol Pentaacetate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For iodinated contrast agents like Iomeprol (B26738) and its derivatives, these calculations provide a molecular-level understanding of their behavior.

Studies on the parent compound Iomeprol using Density Functional Theory (DFT) with the B3LYP/lanl2dz basis set have provided detailed insights into its electronic structure. dergipark.org.tr The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. For Iomeprol in the gaseous phase, the HOMO energy is calculated to be -6.053 eV and the LUMO energy is -1.339 eV. dergipark.org.tr The large energy gap between HOMO and LUMO (4.714 eV) suggests high stability. dergipark.org.tr

The electrostatic potential map would likely show a high electron density around the oxygen and iodine atoms, indicating regions prone to electrophilic attack, while the hydrogen atoms of the hydroxyl and amide groups would be regions of lower electron density, susceptible to nucleophilic attack. This charge distribution is critical for understanding intermolecular interactions, particularly with biological molecules.

Vibrational frequency calculations for Iomeprol would identify characteristic stretching and bending modes for its functional groups, such as the C=O stretch of the amides, the O-H stretch of the hydroxyls, and the C-I stretches. For N-Desmethyl Iomeprol Pentaacetate, additional strong vibrational bands corresponding to the C=O and C-O stretching of the acetate (B1210297) groups would be expected.

Currently, there is a lack of published research on the reaction pathway modeling and transition state characterization specifically for N-Desmethyl Iomeprol Pentaacetate. Such studies would be valuable for understanding its synthesis, potential degradation pathways, and metabolic fate. Theoretical modeling could elucidate the mechanisms of its formation from precursors and identify the transition states and activation energies involved in these reactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations offer a way to explore the conformational landscape and the influence of the environment on the structure and stability of large molecules like N-Desmethyl Iomeprol Pentaacetate.

Although specific molecular dynamics studies on N-Desmethyl Iomeprol Pentaacetate are not available, it is expected that this molecule, with its multiple rotatable bonds in the side chains, would exhibit a complex conformational landscape. The five bulky acetate groups would introduce significant steric hindrance, influencing the preferred conformations. A thorough conformational search using molecular mechanics would be necessary to identify low-energy conformers. Subsequent molecular dynamics simulations could then be used to explore the dynamic transitions between these conformations and construct a detailed energy landscape.

The effect of solvents on the conformation and stability of the parent compound Iomeprol has been investigated using DFT. dergipark.org.trdergipark.org.tr These studies show that the dielectric constant of the solvent influences the electronic properties and stability of the molecule. For Iomeprol, the energy gap, which is an indicator of stability, is highest in water (4.762 eV) and lowest in chloroform (B151607) (4.697 eV), suggesting greater stability in polar protic solvents. dergipark.org.tr

The Natural Bond Orbital (NBO) analysis for Iomeprol reveals significant stabilization energies from the interaction of donor and acceptor orbitals, which are also affected by the solvent. dergipark.org.trdergipark.org.tr For instance, the stabilization energy associated with the interaction between the lone pair of the oxygen atom (LP(1)O25) and the anti-bonding orbital of the C24-H33 bond (σ*(C24-H33)) is higher in water (0.83 kcal/mol) compared to the gas phase (0.76 kcal/mol). dergipark.org.tr This indicates stronger intramolecular hydrogen bonding in a polar solvent environment.

Data Tables

Table 1: Calculated Electronic Properties of Iomeprol in Different Solvents

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.00 | -6.053 | -1.339 | 4.714 |

| Chloroform | 4.81 | -6.033 | -1.336 | 4.697 |

| Acetic Acid | 6.15 | -6.035 | -1.338 | 4.697 |

| Ethanol | 24.55 | -6.042 | -1.347 | 4.695 |

| DMF | 36.71 | -6.044 | -1.350 | 4.694 |

| DMSO | 46.68 | -6.044 | -1.351 | 4.693 |

| Water | 78.39 | -6.045 | -1.283 | 4.762 |

Data sourced from a Density Functional Theory study on Iomeprol. dergipark.org.tr

Intermolecular Interactions and Aggregation Behavior in Solution

There is currently no available research data detailing the intermolecular interactions and aggregation behavior of N-Desmethyl Iomeprol Pentaacetate in solution. Computational studies, which would typically employ molecular dynamics simulations to model how molecules of this compound interact with each other and with solvent molecules, have not been published. Such studies would be crucial for understanding its solubility, viscosity, and potential for self-aggregation in a solution, which are key properties for its handling and reactivity in the synthesis of Iomeprol.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that correlate the structural features of a molecule with its physical and chemical properties. For N-Desmethyl Iomeprol Pentaacetate, there are no published QSPR studies. The development of such models would require a dataset of experimentally determined properties for a series of related compounds, which is not available. QSPR modeling could predict attributes such as boiling point, solubility, and chromatographic retention times, thereby optimizing its use in synthetic processes.

Ligand-Based and Structure-Based Computational Design Principles (purely theoretical chemical interaction studies)

Ligand-based and structure-based computational design principles are typically applied in drug discovery to design molecules that can interact with a specific biological target. In the context of N-Desmethyl Iomeprol Pentaacetate, which is an intermediate and not a final active pharmaceutical ingredient, such studies are not prevalent. There are no available theoretical studies investigating its potential interactions with biological macromolecules or its design principles from a medicinal chemistry perspective. While computational studies have been performed on its parent compound, Iomeprol, to understand its properties as a contrast agent, this research does not extend to its synthetic intermediates like the pentaacetate derivative. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification Academic Research

Coupled Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful analytical tool, offering high sensitivity and selectivity, as well as structural information for the identification of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of pharmaceutical impurities. researchgate.net The development of a highly sensitive and selective LC-MS/MS method for N-Desmethyl Iomeprol (B26738) Pentaacetate would involve optimizing several parameters.

The first step is the selection of an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like N-Desmethyl Iomeprol Pentaacetate and is commonly used in pharmaceutical analysis. ijprajournal.com The compound would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode or as a deprotonated molecule [M-H]⁻ in negative ion mode.

The next step is the selection of precursor and product ions for multiple reaction monitoring (MRM). This involves fragmenting the precursor ion in the collision cell of the mass spectrometer and monitoring specific product ions. This process provides a high degree of selectivity and sensitivity. For N-Desmethyl Iomeprol Pentaacetate (C₂₆H₃₀I₃N₃O₁₃, MW = 973.24), hypothetical MRM transitions could be developed based on its structure.

Table 3: Hypothetical LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 974.2 [M+H]⁺ |

| Product Ions (m/z) | Hypothetical fragments based on the loss of acetate (B1210297) groups or other structural moieties |

| Collision Energy | Optimized for maximum product ion intensity |

Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered for the analysis of volatile and thermally stable precursors or impurities in the synthesis of Iomeprol. griffith.edu.auresearchgate.net However, due to the high molecular weight and polarity of N-Desmethyl Iomeprol Pentaacetate, GC-MS would likely require derivatization to increase its volatility.

When analyzing complex samples, such as crude reaction mixtures or biological matrices, co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.govresearchgate.netchromatographyonline.com This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the quantitative analysis. gimitec.com

Several strategies can be employed to mitigate matrix effects:

Sample Preparation: Effective sample cleanup is the first line of defense. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. gimitec.com

Chromatographic Separation: Optimizing the HPLC method to achieve better separation between the analyte and matrix components can significantly reduce matrix effects. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry. chromatographyonline.com

Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. chromatographyonline.com A SIL-IS has the same physicochemical properties as the analyte and will be affected by the matrix in the same way, thus providing a reliable means for accurate quantification.

Method of Standard Addition: This method involves spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix itself, thereby accounting for any matrix-induced signal suppression or enhancement. chromatographyonline.com

By implementing these strategies, it is possible to develop robust and reliable LC-MS/MS methods for the accurate quantification of N-Desmethyl Iomeprol Pentaacetate even in complex sample matrices.

Isotope Dilution Mass Spectrometry for High-Accuracy Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving high-accuracy quantification of analytes, including derivatized metabolites like N-Desmethyl Iomeprol Pentaacetate. This technique is recognized as a primary ratio method of measurement, capable of producing highly accurate and precise results with minimal bias. nih.govnih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous, unlabeled analyte.

The subsequent analysis by mass spectrometry measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Because the two forms behave almost identically during sample preparation, extraction, and ionization, any sample loss or variation in instrument response affects both equally. nih.govmdpi.com This internal calibration effectively cancels out matrix effects and procedural errors, leading to a highly accurate determination of the analyte's concentration. nih.gov For N-Desmethyl Iomeprol Pentaacetate, a stable isotope-labeled analogue, such as one incorporating ¹³C or ¹⁵N, would be synthesized and used as the internal standard.

The application of IDMS is particularly advantageous in complex biological matrices where significant signal suppression or enhancement can occur. mdpi.com High-resolution mass spectrometry is often employed to differentiate the isotopically labeled standard from any potential isobaric interferences. thermofisher.com

Table 1: Illustrative Performance Characteristics of Isotope Dilution Mass Spectrometry for N-Desmethyl Iomeprol Pentaacetate Quantification

| Parameter | Illustrative Value |

| Linearity (R²) | >0.99 |

| Precision (RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

| Limit of Quantification (LOQ) | Low ng/mL range |

Note: This data is illustrative and based on typical performance for IDMS methods for similar analytes.

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) offers a powerful analytical tool for the separation and detection of charged species and isobaric analogs, which is relevant in the analysis of iomeprol and its metabolites. frontiersin.org CE provides high-resolution separations based on the differential migration of analytes in an electric field within a narrow capillary.

Separation Optimization for Charged Species and Isobaric Analogs

The separation in CE is governed by the charge-to-size ratio of the analytes. For a compound like N-Desmethyl Iomeprol Pentaacetate, its inherent charge and the potential presence of isobaric analogs (compounds with the same nominal mass) necessitate careful optimization of the separation conditions. Key parameters for optimization include the background electrolyte (BGE) composition, pH, and concentration, as well as the applied voltage. The pH of the BGE is particularly critical as it determines the charge state of the analyte and the electroosmotic flow (EOF) within the capillary.

In the context of iodinated contrast media analysis, interference from the parent compound or other metabolites is a common challenge. frontiersin.org CE's high separation efficiency can resolve these closely related structures, ensuring that the mass spectrometer detects a pure analyte, thus improving the accuracy of quantification. The optimization process aims to maximize the resolution between N-Desmethyl Iomeprol Pentaacetate and any potential interferents.

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is paramount for the successful trace analysis of N-Desmethyl Iomeprol Pentaacetate, as it serves to isolate the analyte from complex sample matrices, remove interferences, and concentrate it to a level suitable for detection.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most widely used techniques for sample cleanup and pre-concentration.

Solid-Phase Extraction (SPE) involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of a strong solvent. For a moderately polar compound like N-Desmethyl Iomeprol Pentaacetate, a reversed-phase sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, would be a suitable choice. Optimization of an SPE method involves selecting the appropriate sorbent, conditioning the sorbent, optimizing the pH of the sample during loading, choosing a wash solvent to remove interferences without eluting the analyte, and selecting an elution solvent that provides high recovery.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. For N-Desmethyl Iomeprol Pentaacetate, a solvent of intermediate polarity would likely be effective. Optimization involves adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase, as well as the solvent-to-sample volume ratio and the number of extraction steps.

Table 2: Comparison of SPE and LLE for N-Desmethyl Iomeprol Pentaacetate Sample Preparation (Illustrative)

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Principle | Partitioning between a solid and liquid phase | Partitioning between two immiscible liquid phases |

| Selectivity | High (sorbent choice) | Moderate to High (solvent and pH) |

| Recovery | Typically >80% | Variable, often requires multiple extractions |

| Solvent Consumption | Low | High |

| Automation | Easily automated | More difficult to automate |

Note: This data is illustrative and based on general comparisons of the techniques.

Microextraction Techniques for Enhanced Analyte Concentration

Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly less solvent and sample volume, making them more environmentally friendly and often more efficient in concentrating analytes. These techniques are particularly useful for trace analysis.

Examples of microextraction techniques that could be applied to the analysis of N-Desmethyl Iomeprol Pentaacetate include:

Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred to the injection port of a chromatograph for desorption and analysis.

Liquid-Phase Microextraction (LPME): A small drop of an immiscible organic solvent is suspended in the aqueous sample. The analyte partitions into the micro-drop, which is then retrieved and injected for analysis.

These techniques offer high enrichment factors due to the favorable phase ratio of the sample volume to the extraction phase volume. The optimization of these methods involves selecting the appropriate fiber coating or micro-drop solvent, extraction time, temperature, and agitation to achieve equilibrium or maximum recovery.

In Vitro Chemical and Mechanistic Biotransformation Studies Non Human Systems

Enzymatic Hydrolysis of Acetate (B1210297) Moieties in Model Systems

The structure of N-Desmethyl Iomeprol (B26738) Pentaacetate features five acetate ester groups. These functional groups are potential targets for enzymatic hydrolysis by esterases, a broad class of hydrolase enzymes that cleave ester bonds. nih.govnih.gov In vitro studies using model systems are essential to characterize this biotransformation.

Esterases exhibit wide substrate tolerance and are capable of catalyzing a broad spectrum of reactions, often without the need for cofactors. nih.gov It is hypothesized that various purified esterases, such as those derived from porcine liver (Porcine Liver Esterase, PLE) or microbial sources, would recognize the acetate esters of N-Desmethyl Iomeprol Pentaacetate as substrates. The catalytic action of these enzymes would involve the hydrolysis of the ester linkages, releasing acetic acid and progressively forming hydroxyl groups on the parent molecule, leading to a series of partially deacetylated intermediates and ultimately N-Desmethyl Iomeprol.

Table 1: Potential Esterase Types for N-Desmethyl Iomeprol Pentaacetate Hydrolysis This table is illustrative and based on the known broad specificity of these enzyme classes.

| Enzyme Class | Typical Source | Rationale for Potential Activity |

| Carboxylesterases (CE) | Mammalian Liver (e.g., Porcine, Rabbit) | Known for broad substrate specificity toward a variety of ester-containing xenobiotics. |

| Acetylcholinesterase (AChE) | Electric Eel, Bovine Erythrocytes | While specific for acetylcholine, it can hydrolyze other small acetate esters. |

| Microbial Esterases | Bacillus sp., Aspergillus niger | Often exhibit high stability and activity on diverse substrates, making them robust biocatalysts. nih.gov |

The kinetic parameters of the enzymatic hydrolysis of N-Desmethyl Iomeprol Pentaacetate would describe the efficiency and rate of the biotransformation. These are typically determined by incubating the compound with a purified esterase and measuring the rate of substrate disappearance or product formation over time at various substrate concentrations. The data are then fitted to a kinetic model, most commonly the Michaelis-Menten equation, to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

Vmax would represent the maximum rate of hydrolysis at saturating substrate concentrations, indicating the enzyme's catalytic efficiency.

Km would be the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for the substrate. A lower Km suggests a higher affinity.

Table 2: Illustrative Kinetic Data for a Single Acetate Hydrolysis Step This table presents hypothetical data to illustrate the principles of Michaelis-Menten kinetics for one of the hydrolysis steps. Actual values would require experimental determination.

| Substrate Concentration [S] (µM) | Initial Reaction Velocity [V₀] (µmol/min) |

| 10 | 0.91 |

| 20 | 1.67 |

| 50 | 3.33 |

| 100 | 5.00 |

| 200 | 6.67 |

| 400 | 8.00 |

From these illustrative data, one could calculate a Km of approximately 100 µM and a Vmax of 10 µmol/min.

Chemical Stability and Transformation in Simulated Physiological Media

The inherent chemical stability of N-Desmethyl Iomeprol Pentaacetate, particularly the robustness of its ester linkages, is a key factor in its potential persistence and transformation pathways in biological environments.

The ester groups of N-Desmethyl Iomeprol Pentaacetate are susceptible to chemical hydrolysis, a reaction that is highly dependent on pH. Studies on other compounds show that stability can vary significantly between acidic, neutral, and alkaline conditions. researchgate.netresearchgate.net

Acidic Conditions (pH 1-3): Specific acid-catalyzed hydrolysis is expected to occur, leading to the cleavage of the acetate esters.

Neutral Conditions (pH ~7.4): The compound is expected to be relatively stable at physiological pH, with a slow rate of spontaneous hydrolysis. Related, highly stable iodinated contrast media like Iomeprol and Iohexol (B1672079) show no degradation under neutral pH conditions over several days. nih.gov

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is expected to be significantly faster than hydrolysis at neutral or acidic pH.

The degradation can be monitored over time by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its hydrolysis products.

Table 3: Expected Relative Stability of N-Desmethyl Iomeprol Pentaacetate Across a pH Range This table is based on general principles of ester hydrolysis.

| pH Range | Mimicked Biological Fluid | Expected Primary Mechanism | Relative Degradation Rate |

| 1.0 - 3.0 | Gastric Fluid | Acid-Catalyzed Hydrolysis | Moderate to High |

| 6.5 - 7.4 | Blood Plasma, Cytosol | Spontaneous Hydrolysis | Low |

| 7.5 - 9.0 | Intestinal Fluid | Base-Catalyzed Hydrolysis | High |

In a biological system, small molecules can interact with macromolecules like proteins and lipids, which can affect their distribution and metabolism. Human Serum Albumin (HSA) is a major transport protein known to bind a wide variety of compounds. nih.gov Phospholipid bilayers are the fundamental components of cell membranes.

While no specific binding data for N-Desmethyl Iomeprol Pentaacetate exists, its physicochemical properties allow for predictions. The compound has a high molecular weight (973.24 g/mol ) and a complex structure with both hydrophobic (the iodinated benzene (B151609) ring) and potentially hydrophilic (after hydrolysis of acetates) regions. nih.gov

Interaction studies would likely involve techniques such as equilibrium dialysis, ultrafiltration, or isothermal titration calorimetry. It is plausible that the compound would exhibit some degree of binding to albumin, primarily through hydrophobic interactions with the tri-iodinated aromatic core. Interactions with phospholipid membranes could also occur, potentially influencing membrane fluidity or permeability, although such interactions are complex and depend heavily on the specific lipid composition and the charge of the molecule. acs.orgnih.gov

Microbial Transformation and Degradation in Environmental Isolates (mechanistic focus)

While many iodinated contrast media are resistant to biodegradation, studies have shown that some, including Iomeprol, can be transformed by microbial consortia in wastewater treatment and environmental systems. acs.orgresearchgate.net This suggests that N-Desmethyl Iomeprol Pentaacetate could also be a substrate for microbial action.

The primary mechanism of transformation would likely be initiated by the enzymatic hydrolysis of the five acetate groups, a process analogous to the enzymatic hydrolysis described in section 7.1. This initial deacetylation would be carried out by extracellular or cell-surface esterases produced by various bacteria and fungi. nih.gov Some iodinated contrast media have been noted to have bacteriostatic or even bactericidal effects, which could influence the rate and extent of degradation. johnshopkins.edu

Following deacetylation to the core N-Desmethyl Iomeprol molecule, further transformation could occur through pathways observed for Iomeprol itself. Research on the microbial degradation of Iomeprol has identified several transformation mechanisms, although complete mineralization (degradation to CO₂, water, and inorganic iodide) is considered rare. acs.org Bacterial consortia, including members of Proteobacteria, have been implicated in these transformations. nih.govresearchgate.net

Table 4: Potential Mechanistic Steps in the Microbial Transformation of N-Desmethyl Iomeprol Pentaacetate Based on established pathways for related iodinated contrast media. acs.org

| Transformation Step | Enzymatic Process | Description of Mechanism |

| 1. Deacetylation | Esterase Hydrolysis | Cleavage of the five acetate ester bonds to yield N-Desmethyl Iomeprol and five molecules of acetic acid. |

| 2. Dehydration | Lyase Activity | Removal of a water molecule from one of the polyhydroxyalkyl side chains. |

| 3. Oxidation of Alcohol Groups | Dehydrogenase Activity | Oxidation of primary or secondary alcohol groups on the side chains to form aldehydes, ketones, or carboxylic acids. |

| 4. Amide Hydrolysis | Amidase Activity | Cleavage of the amide bonds linking the side chains to the benzene ring. |

| 5. Deiodination | Reductive Dehalogenase Activity | Removal of iodine atoms from the aromatic ring, a critical but often slow step in detoxification. |

Advanced Research on Precursors, Analogs, and Derivatives